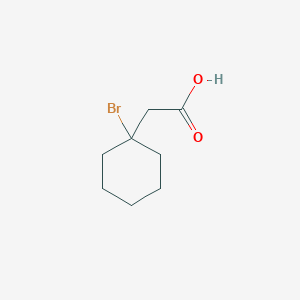
7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate is a complex organic compound with a unique structure that includes multiple acetyl and hydroxyl groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate typically involves the acetylation of 8-hydroxy-1,4,5-trihydroxynaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent overreaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones and substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds
Wirkmechanismus
The mechanism of action of 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate involves its interaction with various molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations that lead to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: Shares the naphthalene core but lacks the multiple acetyl and hydroxyl groups.
8-Hydroxy-1,4,5-trihydroxynaphthalene: The precursor to 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate, with similar but less complex structure.
Uniqueness
Its structure allows for diverse interactions with other molecules, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
17560-43-9 |
|---|---|
Molekularformel |
C18H16O8 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
(6-acetyl-4,8-diacetyloxy-5-hydroxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C18H16O8/c1-8(19)12-7-15(26-11(4)22)16-13(24-9(2)20)5-6-14(25-10(3)21)17(16)18(12)23/h5-7,23H,1-4H3 |
InChI-Schlüssel |
GVRANIWIIAWYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




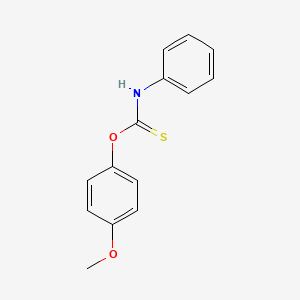

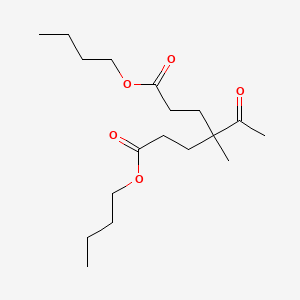

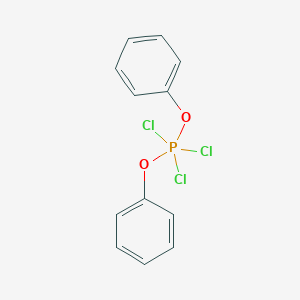
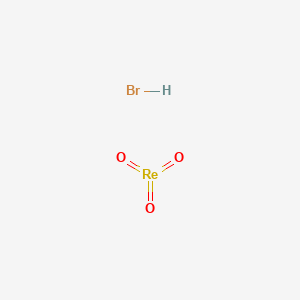
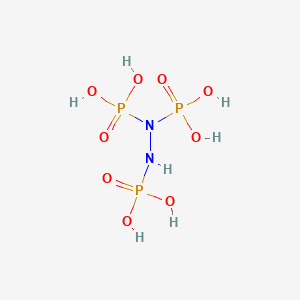
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

